1H-Pyrazolo[3,4-B]pyridin-6-amine
Overview
Description
1H-Pyrazolo[3,4-B]pyridin-6-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
1H-Pyrazolo[3,4-B]pyridin-6-amine is a heterocyclic compound It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Result of Action
One study has reported that a compound containing a pyrazolo[3,4-b]pyridin-6-one scaffold exhibited anticancer activity against several tumor cell lines . This suggests that this compound may have potential therapeutic applications.
Biological Activity
1H-Pyrazolo[3,4-b]pyridin-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its medicinal applications.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with pyridine precursors. The compound features a unique bicyclic structure that contributes to its biological activity. A recent study has shown a one-pot synthesis method that improves efficiency and yield, producing derivatives with potential luminescent properties .
Biological Activities
The biological activities of this compound derivatives include:
- Anticancer Activity : A significant focus has been on the anticancer properties of these compounds. For example, derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The IC50 values for some derivatives range from 2.99 μM to 15.45 μM, indicating substantial efficacy against these cell lines .
- Antiviral and Antibacterial Properties : Certain derivatives have shown promising antiviral and antibacterial activities. They inhibit key enzymes involved in viral replication and bacterial growth, making them potential candidates for further development as therapeutic agents .
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including phosphodiesterase-4 and neutrophil elastase. This inhibition is critical for modulating inflammatory responses and could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its substituents:
Substituent | Position | Effect on Activity |
---|---|---|
-OH | C4 | Increases antiproliferative activity |
-OMe | C5 | Decreases IC50 values in certain derivatives |
-NO2 | C3 | Enhances cytotoxicity against cancer cells |
Studies indicate that the presence of hydroxyl groups at specific positions can enhance the compound's potency against various cancer cell lines. For instance, compounds with multiple -OH groups exhibited lower IC50 values, suggesting improved biological activity due to enhanced hydrogen bonding interactions with target proteins .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of a series of 1H-pyrazolo[3,4-b]pyridin-6-one derivatives against multiple tumor cell lines. The results indicated that some compounds had IC50 values as low as 3.30 μM against MDA-MB-231 cells, showcasing their potential as novel anticancer agents .
- Antimicrobial Activity : Another investigation focused on the antibacterial properties of pyrazolo[3,4-b]pyridine derivatives. These compounds were found to inhibit bacterial growth effectively, suggesting their utility in developing new antibiotics .
- Inflammation Modulation : Research highlighted the role of certain derivatives in modulating inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This property may lead to therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXOWZFVBMJORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717401 | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63725-49-5 | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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